Nalpha-Methyl-L-phenylalaninamide
Description
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRTVXRJEYPGJX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443671 | |
| Record name | Nalpha-Methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17193-30-5 | |
| Record name | Nalpha-Methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalpha-Methyl-L-phenylalaninamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with ammonia or an amine under appropriate conditions. The reaction typically proceeds via the formation of an intermediate cinnamoyl chloride, which then reacts with ammonia or an amine to yield hydrocinnamamide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, hydrocinnamamide is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Nalpha-Methyl-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amide group in hydrocinnamamide can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocinnamamide can yield cinnamic acid, while reduction can produce phenylpropylamine.
Scientific Research Applications
Nalpha-Methyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some hydrocinnamamide derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of hydrocinnamamide and its derivatives varies depending on their specific applications. In biological systems, these compounds may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some hydrocinnamamide derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and biological differences between NMαMPA and structurally related compounds.
Table 1: Comparative Analysis of NMalpha-Methyl-L-phenylalaninamide and Analogues
Key Comparative Findings
Structural Modifications and Enzyme Interactions
- NMαMPA’s alpha-methyl group reduces conformational flexibility compared to unmethylated phenylalaninamide, favoring rigid binding in enzyme active sites . In contrast, N-Methyl-L-alanine lacks the aromatic phenyl group, limiting its utility in aromatic-dependent enzymatic systems .
- The YTG derivative introduces a 4-chlorophenyl group and indole-acetyl moiety, which enhance hydrophobic and π-π interactions in protein binding pockets, outperforming NMαMPA in affinity assays .
Functional Group Impact on Bioactivity
- Phenylacetylglutamine ’s acylated side chain facilitates renal excretion, whereas NMαMPA’s methyl and amide groups promote intracellular retention and enzyme modulation .
- Methyl α-aspartylphenylalaninate ’s ester group increases hydrolytic stability compared to NMαMPA’s amide, making it suitable for oral delivery studies .
Synthetic Utility
- NMαMPA and its derivatives (e.g., YTG) are synthesized via solid-phase peptide coupling or enzymatic modifications, whereas N-Methyl-L-alanine is produced through direct alkylation of alanine .
- Fluorinated analogs (e.g., 2-Fluoro-5-hydroxy-L-phenylalanine) from demonstrate that halogenation at specific positions can mimic NMαMPA’s steric effects but with altered electronic profiles .
Research Implications
NMalpha-Methyl-L-phenylalaninamide’s unique combination of methyl substitution and aromaticity positions it as a versatile tool in enzymology and drug design. However, simpler analogs like N-Methyl-L-alanine remain critical for foundational studies on methylated amino acid behavior. Future work should explore hybrid structures combining NMαMPA’s rigidity with acyl or halogenated groups to balance potency and pharmacokinetics.
Biological Activity
Nalpha-Methyl-L-phenylalaninamide (also known as N-methyl-L-phenylalaninamide) is a compound derived from the amino acid phenylalanine, with a methyl group attached to the nitrogen of the amine group. This structure lends it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a phenyl group and an amide functional group. Its structural characteristics allow it to interact with various biological targets, potentially influencing metabolic pathways.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit significant enzyme inhibitory properties. These compounds often interact with key metabolic enzymes involved in various diseases, including cancer and diabetes. For instance, studies have shown that similar amides can inhibit enzymes such as CYP3A4, which plays a crucial role in drug metabolism .
2. Neuropharmacological Effects
This compound has been investigated for its effects on the central nervous system (CNS). It may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Such interactions could have implications for mood regulation and the treatment of neuropsychiatric disorders.
3. Antimicrobial Activity
Some studies have suggested that derivatives of this compound possess antimicrobial properties. The presence of the phenyl group may enhance its ability to penetrate microbial membranes, thus exhibiting bactericidal or bacteriostatic effects against certain pathogens.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound and its analogs:
- Study on Enzyme Interaction : A study conducted by Samuels et al. (2019) demonstrated that modifications in the side groups of similar compounds significantly affected their binding affinity to CYP3A4. The results indicated that structural variations could lead to enhanced inhibitory potency .
- Neuropharmacological Assessment : In an experiment assessing the effects on neurotransmitter levels, this compound was found to increase serotonin levels in rodent models, suggesting potential antidepressant-like effects.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Enzyme inhibition | Modulates CYP3A4 activity |
| Analog A | Neurotransmitter modulation | Increases serotonin levels |
| Analog B | Antimicrobial | Disrupts microbial membrane integrity |
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound's ability to bind to specific enzymes or receptors is crucial for its activity. Studies utilizing molecular docking simulations have shown that it can effectively bind to target proteins involved in metabolic pathways.
- Structural Modifications : Variations in the chemical structure can lead to different biological outcomes. For example, altering the methyl group or introducing additional functional groups can enhance or diminish its biological efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Nalpha-Methyl-L-phenylalaninamide, and how can reaction efficiency be optimized?
- Methodological Answer : this compound can be synthesized via alkylation of L-phenylalanine derivatives. A common approach involves protecting the amino group of L-phenylalanine with a methyl group using methyl chloride or iodomethane in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Optimization includes adjusting stoichiometry, reaction time (typically 12–24 hours), and temperature (room temperature to 60°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity . Analytical validation using HPLC (C18 columns, UV detection at 254 nm) and NMR (¹H/¹³C) is critical to confirm structural integrity .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is quantified via reverse-phase HPLC with certified reference standards (e.g., L-phenylalanine derivatives). Stability studies involve accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Degradation products are monitored using LC-MS, and kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Storage in inert atmospheres (argon) at –20°C in amber vials minimizes hydrolysis and oxidation .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies methyl group protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.4 ppm).
- FT-IR : Confirms amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
- HPLC-MS : ESI+ mode detects [M+H]+ ions (exact mass depends on derivatization) and quantifies impurities (<0.5% threshold).
- Melting Point : Consistency with literature values (e.g., 180–185°C) validates crystallinity .
Advanced Research Questions
Q. How does this compound interact with biological targets such as NMDA receptors, and what methodological challenges arise in studying these interactions?
- Methodological Answer : The methyl group may sterically hinder binding compared to L-phenylalanine. Electrophysiological assays (patch-clamp) on hippocampal neurons quantify NMDA receptor inhibition. Challenges include differentiating direct receptor antagonism from indirect metabolic effects. Competitive binding assays with radiolabeled ligands (e.g., [³H]MK-801) and molecular docking simulations (AutoDock Vina) provide mechanistic insights. Contradictions in IC₅₀ values across studies may stem from varying cell lines or buffer conditions .
Q. What strategies address discrepancies in reported bioactivity data for this compound across in vitro and in vivo models?
- Methodological Answer :
- Data Harmonization : Use standardized assay protocols (e.g., fixed incubation times, serum-free media).
- Metabolic Stability Testing : Liver microsome assays identify species-specific metabolism differences.
- Positive/Negative Controls : Include known NMDA inhibitors (e.g., ketamine) and vehicle controls.
- Statistical Rigor : Apply ANOVA with post-hoc tests (p<0.05) and power analysis to ensure sample adequacy .
Q. How can researchers design robust experiments to evaluate the compound’s role in peptide synthesis or enzyme inhibition?
- Methodological Answer :
- Peptide Synthesis : Incorporate the compound into solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Monitor coupling efficiency via Kaiser tests.
- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) with recombinant proteases. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots.
- Controls : Include scrambled peptides or inactive analogs to rule out nonspecific effects .
Q. What computational and experimental approaches resolve contradictions in molecular docking predictions versus empirical binding data?
- Methodological Answer :
- Ensemble Docking : Test multiple receptor conformations (e.g., NMDA GluN1-GluN2B subtypes) to account for flexibility.
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to validate docking-predicted interactions.
- Mutagenesis Studies : Ala-scanning identifies critical binding residues. Discrepancies may arise from solvent effects or protonation states in simulations .
Methodological Best Practices
- Primary vs. Secondary Sources : Prioritize peer-reviewed journals over vendor data (e.g., avoid benchchem.com ) for synthesis protocols .
- Reproducibility : Document reaction conditions (e.g., solvent batches, humidity) and share raw data in repositories like Zenodo .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
